Home > Products > Bioactive Reagents P453 > Desmethyl Erlotinib
Desmethyl Erlotinib - 183321-86-0

Desmethyl Erlotinib

Catalog Number: EVT-1167935
CAS Number: 183321-86-0
Molecular Formula: C21H21N3O4
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desmethyl Erlotinib (OSI-420) is the primary active metabolite of Erlotinib, a tyrosine kinase inhibitor. [, , ] It plays a crucial role in pharmacokinetic studies investigating the metabolism and efficacy of Erlotinib. [, , ] Researchers study Desmethyl Erlotinib alongside Erlotinib to understand its contribution to the overall therapeutic effect and potential drug interactions. [, ]

Erlotinib

Compound Description: Erlotinib is a potent, reversible, and selective tyrosine kinase inhibitor, primarily targeting the epidermal growth factor receptor (EGFR) tyrosine kinase domain [, , , ]. It exhibits antitumor activity and is approved for treating non-small cell lung cancer and pancreatic cancer []. Erlotinib is metabolized in the liver, primarily by CYP3A4, with Desmethyl Erlotinib being its primary active metabolite [, , ].

Relevance: Erlotinib is the parent compound of Desmethyl Erlotinib. Desmethyl Erlotinib is formed from Erlotinib through demethylation. Both compounds share a similar structure and demonstrate inhibitory activity against EGFR tyrosine kinase, contributing to their anticancer properties [, , , ].

OSI-420

Compound Description: OSI-420 is another name for Desmethyl Erlotinib, signifying that it is a distinct chemical entity with potential biological activity [, ].

Celecoxib

Compound Description: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) []. This inhibition leads to a reduction in prostaglandin synthesis, thereby alleviating pain and inflammation.

Relevance: Although structurally unrelated to Desmethyl Erlotinib, Celecoxib was investigated alongside Erlotinib and Desmethyl Erlotinib in a rat pharmacokinetic study using a simultaneous determination method []. This suggests a potential interest in exploring the combined effects of these drugs.

Source and Classification

Desmethyl Erlotinib is derived from Erlotinib, which is classified as a quinazoline derivative. It functions primarily as an anticancer agent by inhibiting the activity of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival in cancerous tissues. The compound is categorized under antineoplastic agents and is specifically noted for its application in targeted cancer therapy.

Synthesis Analysis

The synthesis of Desmethyl Erlotinib can be achieved through various methods, primarily focusing on the demethylation of Erlotinib. One common approach involves the use of sodium hydride in dimethylformamide as a solvent. In this method:

  1. Preparation: A solution of 6-O-desmethyl Erlotinib is prepared.
  2. Reagents: Sodium hydride is added to deprotonate the alcohol functional group.
  3. Reaction Conditions: The mixture is heated at approximately 120 °C for a set duration (usually around 5 minutes).
  4. Product Isolation: The resultant product undergoes purification through high-performance liquid chromatography (HPLC) to achieve high radiochemical purity, typically exceeding 99% .

Alternative methods for synthesizing Desmethyl Erlotinib have also been explored, including variations in solvents and bases used during the reaction process. These adjustments can significantly impact the yield and purity of the final product.

Molecular Structure Analysis

Desmethyl Erlotinib shares a molecular structure similar to that of Erlotinib but lacks one methyl group on the nitrogen atom. Its chemical formula is C₁₈H₁₈ClN₃O₄S, with a molecular weight of approximately 393.87 g/mol.

Structural Features:

  • Core Structure: The compound features a quinazoline core, which is essential for its biological activity.
  • Functional Groups: It contains an amine group (-NH), an ether linkage (-O-), and a sulfonamide moiety (-SO₂NH).
  • Chirality: Desmethyl Erlotinib exhibits chirality due to the presence of stereocenters in its structure.

The three-dimensional conformation plays a critical role in its interaction with the EGFR tyrosine kinase.

Chemical Reactions Analysis

Desmethyl Erlotinib participates in various chemical reactions primarily related to its pharmacological activity:

  1. Binding Interactions: It binds to the ATP-binding site of EGFR, inhibiting its kinase activity.
  2. Metabolism: The compound undergoes further metabolism via cytochrome P450 enzymes, leading to additional metabolites that may have distinct pharmacological effects.
  3. Deactivation Pathways: It can also react with reactive oxygen species or other cellular components, potentially leading to deactivation or toxicity.

The understanding of these reactions is vital for optimizing dosing regimens and minimizing adverse effects in clinical settings.

Mechanism of Action

Desmethyl Erlotinib acts primarily as an inhibitor of EGFR tyrosine kinase activity. Upon binding to the receptor:

  1. Inhibition of Phosphorylation: The binding prevents autophosphorylation of tyrosine residues on the receptor.
  2. Downstream Signaling Blockade: This inhibition disrupts downstream signaling pathways such as the RAS/RAF/MEK/ERK pathway and the PI3K/AKT pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  3. Selectivity for Mutant Forms: Desmethyl Erlotinib demonstrates selectivity for certain activating mutations of EGFR, enhancing its efficacy in specific tumor types.

This mechanism underscores its utility in targeted therapies for cancers driven by aberrant EGFR signaling.

Physical and Chemical Properties Analysis

Desmethyl Erlotinib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: The compound maintains stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges between 180-182 °C, indicating good thermal stability.

These properties are critical for formulation development and ensuring bioavailability during therapeutic applications.

Applications

Desmethyl Erlotinib has several significant applications:

  1. Cancer Therapy: As an active metabolite of Erlotinib, it contributes to the therapeutic efficacy against NSCLC and other malignancies associated with EGFR mutations.
  2. Diagnostic Imaging: Radiolabeled forms of Desmethyl Erlotinib are being investigated for use in positron emission tomography (PET) imaging to assess tumor expression levels of EGFR.
  3. Pharmacokinetic Studies: It plays a role in pharmacokinetic studies aimed at understanding drug metabolism and interactions within clinical settings.

The ongoing research into Desmethyl Erlotinib's properties and applications continues to enhance its relevance in oncology and personalized medicine strategies.

Chemical Characterization and Structural Analysis

Molecular Identity and Isomeric Properties of Desmethyl Erlotinib

Desmethyl erlotinib, systematically named N-(3-ethynylphenyl)-6-hydroxy-7-(2-methoxyethoxy)quinazolin-4-amine (free base) or N-(3-ethynylphenyl)-7-hydroxy-6-(2-methoxyethoxy)quinazolin-4-amine, is the primary active metabolite of the epidermal growth factor receptor (EGFR) inhibitor erlotinib. Its molecular formula is C₂₁H₁₉N₃O₅ for the free base and C₂₁H₂₁N₃O₄·HCl for the hydrochloride salt (CAS 183320-51-6), with a molecular weight of 393.40 g/mol (free base) and 415.87 g/mol (HCl salt) [1] [5] [6]. The compound retains the core quinazoline scaffold of erlotinib but features demethylation at one of the methoxy groups of the C6/C7 bis-alkoxy side chain. This modification generates a phenolic hydroxyl group, significantly altering its electronic properties and hydrogen-bonding capacity [3] [7].

Table 1: Molecular Identity of Desmethyl Erlotinib

PropertyValue
Systematic Name (Free Base)N-(3-Ethynylphenyl)-6-hydroxy-7-(2-methoxyethoxy)quinazolin-4-amine
Empirical Formula (Free Base)C₂₁H₁₉N₃O₅
Molecular Weight (Free Base)393.40 g/mol
CAS Number (HCl Salt)183320-51-6
Empirical Formula (HCl Salt)C₂₁H₂₁N₃O₄·HCl
Molecular Weight (HCl Salt)415.87 g/mol
Solubility (HCl Salt)83 mg/mL in DMSO; Insoluble in water/ethanol [5] [6]

Isomeric properties arise from the asymmetric demethylation at either the C6 or C7 position. While both regioisomers (6-hydroxy-7-methoxyethoxy and 7-hydroxy-6-methoxyethoxy) are theoretically possible, metabolic studies confirm that human CYP3A4 enzymes primarily produce the 6-hydroxy-7-(2-methoxyethoxy) isomer (OSI-420/CP-473420) as the dominant bioactive form. Crystallographic analyses reveal that the quinazoline core maintains near-planarity, with the anilino group rotated ~30° relative to the quinazoline plane. The phenolic hydroxyl group participates in intramolecular hydrogen bonding, influencing conformational stability and receptor interactions [3] [5] [7].

Synthesis Pathways for Desmethyl Erlotinib and Analogues

Desmethyl erlotinib is generated both in vivo via hepatic metabolism and in vitro via chemical synthesis. The primary metabolic pathway involves CYP3A4-mediated O-demethylation of erlotinib’s C6 or C7 methoxy group, yielding the hydroxylated derivative [5] [6]. Synthetic routes include:

  • Direct Demethylation of Erlotinib:Erlotinib is treated with strong demethylating agents (e.g., boron tribromide, BBr₃) in anhydrous dichloromethane. This regioselectively cleaves one methyl ether bond, yielding desmethyl erlotinib as a hydrochloride salt after purification. Challenges include controlling regioselectivity and minimizing over-demethylation [3] [7].

  • De Novo Synthesis from 6,7-Dihydroxyquinazoline Precursors:

  • Step 1: 6,7-Dihydroxyquinazolin-4(3H)-one is sequentially alkylated with 1-bromo-2-methoxyethane under basic conditions (K₂CO₃/DMF), selectively protecting the C7 hydroxyl as a methoxyethoxy group.
  • Step 2: Chlorination at C4 using phosphorus oxychloride (POCl₃) yields 4-chloro-6-hydroxy-7-(2-methoxyethoxy)quinazoline.
  • Step 3: Nucleophilic substitution with 3-ethynylaniline in isopropanol affords desmethyl erlotinib free base, converted to HCl salt via HCl/ethanol treatment [3] [6].

Table 2: Synthetic Routes to Desmethyl Erlotinib

MethodKey Reagents/ConditionsYieldAdvantages/Limitations
Metabolic DemethylationCYP3A4 enzymes (in vivo)VariableBiologically relevant; Low isolation yield
Chemical DemethylationBBr₃, CH₂Cl₂, -78°C to RT45-60%Direct; Requires regiocontrol
De Novo SynthesisSelective alkylation → POCl₃ chlorination → Aniline coupling50-70%Regioselective; Multi-step

Analogues are synthesized by modifying the quinazoline C6/C7 alkoxy chains or the anilino ethynyl group. For example, replacing methoxyethoxy with morpholinoethoxy or introducing fluorine at the anilino ring enhances EGFR affinity or metabolic stability. These analogues help probe steric and electronic effects on EGFR binding [4] [7].

Structural-Activity Relationship (SAR) in EGFR Inhibition

Desmethyl erlotinib inhibits EGFR tyrosine kinase with an IC₅₀ of 2 nM, equaling erlotinib’s potency. SAR studies reveal that its activity depends critically on three structural elements:

  • Quinazoline Core:Serves as a rigid scaffold positioning substituents for optimal ATP-binding pocket interactions. Nitrogen atoms (N1 and N3) form critical hydrogen bonds with Met793 backbone NH and carbonyl, respectively, in the EGFR kinase domain [2] [10].

  • C6/C7 Bis-Alkoxy Side Chains:

  • The C7 methoxyethoxy group occupies a hydrophobic cleft near Leu718, Gly719, and Leu844.
  • The C6 phenolic hydroxyl donates a hydrogen bond to Thr766, enhancing binding affinity despite demethylation. Loss of the second methoxy group reduces lipophilicity but is compensated by this hydrogen bond [2] [8] [10].
  • 4-Anilino Group with 3-Ethynyl Substituent:
  • The anilino nitrogen hydrogen-bonds with Thr830.
  • The meta-ethynyl group extends into a hydrophobic pocket formed by Leu792, Phe856, and Leu788, with terminal alkyne rigidity crucial for entropy-driven binding. Demethylation does not alter this moiety’s geometry [2] [9].
  • Demethylation at C6 converts a methoxy group to a phenolic hydroxyl, reducing steric bulk but introducing a hydrogen-bond donor. This maintains potency due to compensatory interactions with Thr766.
  • Removal of both methoxy groups (yielding dihydroxy analogues) drastically reduces affinity, confirming the necessity of at least one alkoxy chain for hydrophobic pocket occupation.
  • The ethynyl group’s linear topology is essential; replacing it with bulkier groups (e.g., phenyl) diminishes activity by 100-fold [2] [4] [10].

Desmethyl erlotinib retains efficacy against common EGFR mutants (L858R, del19) but shows reduced activity against T790M gatekeeper mutants, similar to erlotinib. Its equipotency to erlotinib clinically contributes significantly to the parent drug’s net therapeutic effect, as plasma exposure (AUC) of desmethyl erlotinib reaches ~30% of erlotinib in humans [5] [9] [10].

Properties

CAS Number

183321-86-0

Product Name

Desmethyl Erlotinib

IUPAC Name

2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)

InChI Key

MTLKTHNRZJKPRP-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO

Synonyms

2-[[4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]ethanol; CP 373420;

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.